REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][C:6](=[O:8])[CH2:5][CH2:4][NH:3]1.[CH:9]([O-])([O-])OC.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:9][O:8][C:6]1[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH:7]=1
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCC(C1)=O
|
Name
|
methyl orthoformate
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in benzene
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
To the solution is added potassium carbonate (9.0 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate is distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate-isopropyl alcohol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |